(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
Description
(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a sulfonamide-based small molecule characterized by a piperidin-4-ylmethyl core substituted with a 2-(methylthio)benzyl group at the nitrogen atom and an (E)-2-phenylethenesulfonamide moiety. Its structural complexity arises from the stereospecific (E)-configured ethenesulfonamide group and the methylthio-benzyl substitution, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S2/c1-27-22-10-6-5-9-21(22)18-24-14-11-20(12-15-24)17-23-28(25,26)16-13-19-7-3-2-4-8-19/h2-10,13,16,20,23H,11-12,14-15,17-18H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCDXKFJYPXLD-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic molecule featuring a piperidine ring, a methylthio-benzyl group, and a phenylethenesulfonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Synthesis and Structural Features
The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring, introduction of the methylthio-benzyl group, and coupling with the phenylethenesulfonamide moiety. The synthetic route may utilize reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation under basic conditions.
Key Structural Components:
- Piperidine Ring : Provides structural rigidity and potential interaction with biological targets.
- Methylthio Group : Enhances lipophilicity and may influence pharmacokinetics.
- Phenylethenesulfonamide Moiety : Likely involved in receptor binding and modulation.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes or receptors. The piperidine and phenylethenesulfonamide components may facilitate binding to hydrophobic pockets in target proteins, while the methylthio group could enhance overall binding affinity through additional van der Waals interactions.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promise as inhibitors against viruses such as Ebola by interfering with viral entry mechanisms .
- Enzyme Inhibition : Compounds containing piperidine rings are often evaluated for their ability to inhibit various enzymes, potentially leading to therapeutic applications in cancer or infectious diseases .
Case Study 1: Anti-Ebola Activity
A study investigating piperidine derivatives found that certain compounds demonstrated significant antiviral activity against Ebola virus, with EC50 values in the low micromolar range. These compounds were shown to inhibit viral entry at the level of NPC1 (Niemann-Pick C1), suggesting a similar mechanism may be applicable to this compound .
Case Study 2: Enzyme Interaction Studies
Research on related piperidine-containing compounds has revealed their potential as enzyme inhibitors. For instance, studies have shown that modifications in the piperidine structure can significantly affect binding affinities towards target enzymes involved in metabolic pathways associated with cancer .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Compound A | Piperidine + Benzimidazole | Anti-Ebola | 0.64 |
| Compound B | Piperidine + Cyano Group | Enzyme Inhibitor | 0.93 |
| (E)-N... | Piperidine + Methylthio + Sulfonamide | Potential Antiviral/Enzyme | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, it is critical to compare it with structurally analogous sulfonamide derivatives. Below is an analysis of key analogs and their distinguishing features:
Structural Analog 1: N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Core Structure : Unlike the piperidine-containing target compound, this analog features a butan-2-yl backbone with dual azide functional groups.
- Azide groups introduce instability under thermal or photolytic conditions, limiting therapeutic utility compared to the more stable methylthio-benzyl group in the target compound.
Structural Analog 2: 2-Methylpropane-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide
- Core Structure: Shares the piperidin-4-yl sulfonamide scaffold but substitutes the methylthio-benzyl group with a propan-2-ylphenoxyethyl chain.
- Pharmacokinetic Profile: Increased hydrophobicity due to the isopropylphenoxy group may enhance membrane permeability but reduce aqueous solubility.
Generalized Comparison Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Synthetic complexity due to stereospecificity may hinder large-scale production. Limited solubility data necessitate further preclinical profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
